Hydantoic acid

Description

Properties

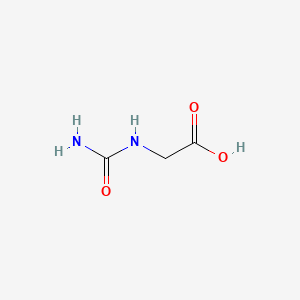

IUPAC Name |

2-(carbamoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVRXPPUJQRGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060045 | |

| Record name | Glycine, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydantoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000247 [mmHg] | |

| Record name | Hydantoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-60-2 | |

| Record name | Hydantoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydantoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMOYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4F314U63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Hydantoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoic acid, also known as N-carbamoylglycine, is a crucial intermediate in both chemical synthesis and biological metabolism. As a derivative of the simplest amino acid, glycine (B1666218), it serves as a key precursor in the Urech hydantoin (B18101) synthesis, a foundational method for producing hydantoins—a class of heterocyclic compounds with significant pharmacological activities. Furthermore, this compound is a central metabolite in the enzymatic hydrolysis of hydantoins to produce enantiomerically pure amino acids, a process of great interest in the pharmaceutical industry. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biochemical pathway.

Core Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the tables below, providing a quantitative basis for its use in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₆N₂O₃ | [1][2] |

| Molar Mass | 118.09 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 179-180 °C | [1][3] |

| Boiling Point | 326.9 °C at 760 mmHg (rough estimate) | [1] |

| Solubility in Water | 38.85 g/L at 25 °C | [1][4] |

| Density | 1.5267 g/cm³ (rough estimate) | [1] |

| Vapor Pressure | 4.18 x 10⁻⁵ mmHg at 25 °C | [1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(carbamoylamino)acetic acid | [5] |

| Acidity (pKa) | 3.876 at 25 °C | [1][4] |

| ¹H NMR (D₂O, 300 MHz) δ (ppm) | 3.898 | [5] |

| ¹³C NMR (D₂O, 22.5 MHz) δ (ppm) | 177.0 (COO), 162.2 (C=O), 43.4 (CH₂) | [5] |

| InChI Key | KZVRXPPUJQRGFN-UHFFFAOYSA-N | [3] |

| CAS Number | 462-60-2 | [1][3] |

Synthesis and Characterization: Experimental Protocols

This compound can be synthesized through several routes, most notably as an intermediate in the synthesis of hydantoin from glycine or via the hydrolysis of hydantoin.

Synthesis of this compound via Hydrolysis of Hydantoin

This protocol is adapted from studies on the kinetics of glycine formation from hydantoin.[3][6]

Materials:

-

Hydantoin

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a solution of sodium hydroxide in deionized water. A molar ratio of 3:1 NaOH to hydantoin is recommended for optimal hydrolysis.[6]

-

Dissolve hydantoin in the NaOH solution at room temperature.[6]

-

Transfer the reaction mixture to a sealed reaction vessel.

-

Heat the reaction mixture to 150 °C. The hydrolysis of hydantoin to this compound is typically complete within the first hour.[3][6]

-

Monitor the reaction progress by taking aliquots and analyzing them via HPLC.

-

After the initial hydrolysis phase, cool the reaction mixture.

-

Carefully acidify the solution with hydrochloric acid to precipitate the this compound.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Characterization:

-

Melting Point: Determine the melting point of the dried product and compare it to the literature value (179-180 °C).[1][3]

-

FTIR Spectroscopy: Record the infrared spectrum of the product. Key characteristic peaks include N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the carboxylic acid and urea (B33335) (around 1750-1650 cm⁻¹), and C-N stretching.[7]

-

NMR Spectroscopy: Dissolve the product in D₂O and acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show a singlet for the methylene (B1212753) protons around 3.9 ppm. The ¹³C NMR should display three distinct signals corresponding to the carboxylic carbon, the urea carbonyl carbon, and the methylene carbon.[5]

-

Mass Spectrometry: Confirm the molecular weight of the product.[8]

Diagram 1: Experimental Workflow for this compound Synthesis and Characterization

Caption: Workflow for the synthesis of this compound via hydrolysis of hydantoin, followed by its characterization.

Biological Significance and Metabolic Pathway

This compound is a key intermediate in the metabolic pathway for the degradation of hydantoins, a process utilized by various organisms and harnessed for industrial applications.[2] The enzymatic hydrolysis of hydantoins to produce enantiomerically pure amino acids is of significant interest in the pharmaceutical industry for the synthesis of chiral drug intermediates.[9] This pathway involves two key enzymes: hydantoinase and N-carbamoylase.

Diagram 2: Enzymatic Hydrolysis of Hydantoin

References

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(462-60-2) 13C NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Hydantoic Acid from Glycine and Urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoic acid, also known as N-carbamoylglycine or ureidoacetic acid, is a key intermediate in the synthesis of hydantoin (B18101) and its derivatives, which are a class of heterocyclic compounds with significant applications in the pharmaceutical industry. This technical guide provides an in-depth overview of the synthesis of this compound from the readily available starting materials, glycine (B1666218) and urea (B33335). The document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data to enable reproducible and efficient synthesis.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from glycine and urea proceeds through a nucleophilic addition-elimination reaction. The amino group of glycine acts as a nucleophile, attacking one of the carbonyl carbons of urea. This is followed by the elimination of ammonia (B1221849) to yield this compound. The reaction is typically carried out in an aqueous solution and can be influenced by temperature and pH. Under acidic conditions, this compound can subsequently cyclize to form hydantoin.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

Two primary methodologies for the synthesis of this compound from glycine and urea are presented below. The first is a direct thermal condensation, while the second employs basic conditions to form the sodium salt of this compound, which is subsequently neutralized.

Protocol 1: Thermal Condensation in Aqueous Solution

This protocol is adapted from procedures described in various chemical forums and patents where this compound is generated as a precursor to hydantoin.[1]

Materials:

-

Glycine

-

Urea

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve glycine (1.0 molar equivalent) and urea (1.0 to 2.3 molar equivalents) in a minimal amount of deionized water.[1]

-

Heat the reaction mixture to boiling and maintain reflux for 3 to 12 hours.[1] The progress of the reaction can be monitored by the evolution of ammonia gas.

-

After the reaction is complete, cool the solution to room temperature.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches 3.[1]

-

A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound by vacuum filtration and wash with cold deionized water.

-

The crude product can be recrystallized from hot water to yield purified this compound.[1]

Protocol 2: Synthesis via Sodium Hydantoate

This method, based on a patented industrial process, involves the formation of the sodium salt of this compound in a basic medium.

Materials:

-

Glycine

-

Urea

-

Sodium Hydroxide (B78521) (NaOH)

-

Deionized water

-

Sulfuric Acid (H₂SO₄)

Procedure:

-

In a reaction vessel, add glycine (1.0 molar equivalent), sodium hydroxide (1.0 molar equivalent), and urea (1.5-2.0 molar equivalents) to approximately 6 molar equivalents of water.

-

Heat the mixture with stirring to 40-50 °C until all solids are dissolved.

-

Increase the temperature to approximately 100 °C and maintain for 8 hours.

-

Cool the reaction mixture. At this stage, the product is primarily sodium hydantoate.

-

To isolate this compound, carefully acidify the solution with sulfuric acid to a pH of 3.

-

The precipitated this compound is then collected by filtration, washed with cold water, and dried.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary. The following table summarizes key quantitative data from available sources.

| Molar Ratio (Glycine:Urea) | Solvent | Temperature (°C) | Time (h) | Yield of Crude this compound | Reference |

| 1:0.8 (approx.) | None (fusion) | 132 | Until solidification | 60% | [1] |

| 1:2.3 | Water | 100 (reflux) | 12 | Not isolated | [1] |

| 1:1.5-2 (with NaOH) | Water | 100 | 8 | Not specified for isolated acid |

Experimental Workflow

The general workflow for the synthesis and isolation of this compound is depicted in the following diagram.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from glycine and urea is a straightforward and accessible method for producing this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can favor the formation of this compound and prevent its subsequent cyclization to hydantoin. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and isolation of this compound in a laboratory setting. Further optimization of reaction parameters may lead to improved yields and purity, facilitating its use in drug discovery and development.

References

The Role of Hydantoic Acid as a Key Intermediate in Amino Acid Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of optically pure amino acids is a cornerstone of modern pharmaceutical and chemical industries, providing essential building blocks for a vast array of high-value products. While various chemical and biological methods exist, the enzymatic conversion of 5-monosubstituted hydantoins has emerged as a highly efficient, environmentally friendly, and industrially significant approach. This technical guide provides an in-depth exploration of the pivotal role of hydantoic acid (N-carbamoyl-α-amino acid), the key intermediate in this process. We will detail the enzymatic cascade known as the "Hydantoinase Process," present quantitative data on its efficiency, outline comprehensive experimental protocols for both the chemical synthesis of precursors and the biocatalytic conversion, and illustrate the underlying pathways and workflows.

Introduction: The Central Role of this compound

Hydantoic acids, more systematically known as N-carbamoyl-α-amino acids, are critical intermediates in the enzymatic pathway that converts hydantoin (B18101) derivatives into free amino acids. Hydantoins themselves are five-membered heterocyclic compounds (imidazolidine-2,4-diones) that can be readily synthesized from simple precursors like aldehydes, ketones, and amino acids.[1][2] The conversion of these chemically synthesized hydantoins into enantiomerically pure amino acids is achieved through a powerful biocatalytic method known as the "Hydantoinase Process".[3][4] This process is renowned for its high yields and exceptional stereoselectivity, offering a greener alternative to classical chemical synthesis which often produces racemic mixtures and requires harsh reaction conditions.[4][5]

The core of this process is a multi-enzyme cascade where the hydantoin ring is first hydrolyzed to form an N-carbamoyl-α-amino acid (this compound). This intermediate is then acted upon by a second enzyme to yield the desired free amino acid.[6][7] The efficiency of this pathway has made it a preferred method for the industrial production of non-standard D- and L-amino acids, which are vital components in semisynthetic antibiotics, pesticides, and sweeteners.[4][8]

The Core Pathway: The Hydantoinase Process

The industrial production of optically pure amino acids from racemic (D,L-) 5-monosubstituted hydantoins is achieved through a dynamic kinetic resolution process involving a cascade of three key enzymes.[9][10] This system allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer of the amino acid.[9]

The three enzymatic steps are:

-

Racemization: The unreacted hydantoin enantiomer is continuously racemized by hydantoin racemase , ensuring a constant supply of the substrate for the stereoselective hydantoinase. This step is crucial for driving the reaction to completion and achieving a yield greater than the 50% limit of classical kinetic resolution.[3][4] Under slightly alkaline conditions, this racemization can also occur spontaneously.[11]

-

Ring Hydrolysis: A stereoselective hydantoinase (EC 3.5.2.2) catalyzes the hydrolytic cleavage of the hydantoin ring. For example, a D-hydantoinase will selectively hydrolyze the D-enantiomer of the hydantoin to produce the corresponding D-N-carbamoyl-α-amino acid (D-hydantoic acid).[12][13]

-

Decarbamoylation: A highly enantiospecific N-carbamoyl-α-amino acid amidohydrolase (N-carbamoylase, EC 3.5.1.77) hydrolyzes the N-carbamoyl group from the this compound intermediate to yield the free, optically pure amino acid, along with ammonia (B1221849) and carbon dioxide.[13][14][15]

This elegant enzymatic cascade is visualized in the diagram below.

Figure 1: The enzymatic cascade of the Hydantoinase Process for producing D-amino acids.

Quantitative Data and Performance Metrics

The Hydantoinase Process has been successfully applied to the synthesis of numerous D- and L-amino acids at an industrial scale. The efficiency of the process is typically evaluated based on conversion yield, enantiomeric excess (ee), and productivity. The following tables summarize key quantitative data from cited studies.

Table 1: Performance of the Hydantoinase Process for D-Tryptophan Synthesis

| Parameter | Value | Reference |

| Starting Substrate | 80 mM L-indolylmethylhydantoin | [10] |

| Enzyme Combination | A. aurescens hydantoin racemase, A. tumefaciens D-hydantoinase, A. crystallopoietes D-carbamoylase | [10] |

| Conversion Yield | 99.4% | [10] |

| Enantiomeric Excess (ee) | >99.9% | [10] |

| Reaction Time | 12 hours | [10] |

| Productivity | 36.6 g/L/day | [10] |

| Scale | 0.5 L | [10] |

Table 2: Kinetic Properties of N-Carbamoyl-D-Amino Acid Amidohydrolase

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | Reference |

| Comamonas sp. E222c | N-carbamoyl-D-phenylalanine | 19.7 | 13.1 | [15] |

| Comamonas sp. E222c | N-carbamoyl-D-p-hydroxyphenylglycine | 13.1 | 0.56 | [15] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of hydantoin precursors and their subsequent enzymatic conversion to amino acids.

Protocol 1: Chemical Synthesis of Hydantoin Precursors

5-monosubstituted hydantoins are typically synthesized chemically before their use in biocatalysis. The Bucherer-Bergs reaction is a common and efficient method.[1][3]

Method: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins [12]

-

Reaction Setup: In a suitable reaction vessel equipped for reflux, combine the starting ketone (1 molar equivalent), potassium cyanide (KCN, 2 molar equivalents), and ammonium (B1175870) carbonate ((NH4)2CO3, 2 molar equivalents).

-

Solvent: Add aqueous ethanol (B145695) or water as the solvent.

-

pH Adjustment: The ammonium carbonate acts as a buffer, maintaining the reaction pH between 8 and 9.

-

Reaction Conditions: Heat the mixture to 80-100°C under reflux. Reaction times can be long, but the use of ultrasonication can reduce the time and temperature required.[9]

-

Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

-

Precipitation: Carefully acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like an ethanol/water mixture.

-

Safety Note: Cyanide salts are extremely toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Enzymatic Conversion via Whole-Cell Biocatalysis

Whole-cell biocatalysis, using recombinant microorganisms that overexpress the necessary enzymes, is a cost-effective method for the hydantoinase process.[2][16]

Method: Whole-Cell Biocatalysis for D-Amino Acid Production

-

Biocatalyst Preparation: Cultivate recombinant E. coli cells carrying plasmids for the expression of D-hydantoinase, D-carbamoylase, and hydantoin racemase. Induce protein expression under optimal conditions (e.g., with IPTG). Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 8.0).[17] The resulting cell paste can be used directly or immobilized.[18]

-

Reaction Mixture: Prepare a buffered solution (e.g., 0.1 M Tris-HCl, pH 8.0-8.5) in a temperature-controlled bioreactor.

-

Substrate Addition: Add the chemically synthesized D,L-5-monosubstituted hydantoin substrate to the reaction mixture. Substrate concentration is typically in the range of 10-50 g/L.[16][17]

-

Initiation: Add the prepared whole-cell biocatalyst (e.g., 50 mg/ml wet cell weight) to the reaction mixture to start the conversion.[17]

-

Reaction Conditions: Maintain the reaction at the optimal temperature for the enzyme system (e.g., 30-50°C) with gentle agitation.[5][17]

-

Monitoring: Periodically take samples to monitor the disappearance of the hydantoin substrate, the transient appearance of the N-carbamoyl-amino acid intermediate, and the formation of the final amino acid product using HPLC.[19][20]

-

Termination and Product Isolation: Once the conversion is complete, terminate the reaction by removing the biocatalyst (e.g., by centrifugation or filtration). The free amino acid in the supernatant can then be isolated and purified using standard methods such as ion-exchange chromatography or crystallization.

Analytical Method: HPLC Analysis of Amino Acids

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the reaction products.

-

Sample Preparation: Stop the enzymatic reaction in aliquots by adding 30% trichloroacetic acid (TCA) to a final concentration of 3% (w/v) to precipitate proteins.[21] Centrifuge to clarify the sample.

-

Derivatization (Pre-column): Since most amino acids lack a strong chromophore, derivatization is required for UV or fluorescence detection. A common method is to react the amino acids with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[19]

-

Chromatography: Separate the derivatized amino acids on a reversed-phase HPLC column (e.g., C18).

-

Detection: Use a fluorescence detector for quantification.

-

Chiral Analysis: To determine the enantiomeric excess (ee), use a chiral stationary phase column or derivatize the amino acids with a chiral reagent (e.g., OPA and N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard reversed-phase column.[19]

Workflow and Logical Relationships

The successful synthesis of amino acids from hydantoins involves a logical workflow that begins with chemical synthesis and proceeds through biocatalytic conversion and analysis.

Figure 2: General experimental workflow from chemical synthesis to purified amino acid.

Conclusion

The use of this compound as a transient precursor in the Hydantoinase Process represents a mature and highly effective strategy for the industrial synthesis of enantiomerically pure amino acids. This biocatalytic approach combines the versatility of chemical synthesis for creating diverse hydantoin substrates with the unparalleled selectivity and efficiency of enzymatic conversions. The dynamic kinetic resolution enabled by the enzyme cascade maximizes theoretical yields, while the use of whole-cell biocatalysts simplifies processes and reduces costs. For researchers and professionals in drug development and specialty chemicals, a thorough understanding of this pathway, its quantitative metrics, and its practical protocols is essential for leveraging its power to create novel and valuable chiral molecules.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ikm.org.my [ikm.org.my]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Properties of D-hydantoinase from Agrobacterium tumefaciens and its use for the preparation of N-carbamyl D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. mdpi.com [mdpi.com]

The Biological Significance of Hydantoin Derivatives: A Technical Guide for Drug Development

Introduction

Hydantoin (B18101) derivatives, a class of heterocyclic organic compounds based on the imidazolidine-2,4-dione structure, represent a privileged scaffold in medicinal chemistry. Their inherent structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, allow for the generation of diverse chemical libraries with a wide spectrum of biological activities. This versatility has led to their investigation and development as therapeutic agents in numerous disease areas, ranging from infectious diseases to oncology and neurology. This technical guide provides an in-depth overview of the core biological significance of hydantoin derivatives, focusing on their mechanisms of action, quantitative structure-activity relationships, and key experimental methodologies for their evaluation, aimed at researchers, scientists, and drug development professionals.

Antimicrobial Activity

Hydantoin derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacterial and fungal pathogens.[1] The well-known antibiotic nitrofurantoin, a hydantoin derivative, has been in clinical use for decades for the treatment of urinary tract infections, highlighting the therapeutic viability of this chemical class.[2][3]

The antimicrobial mechanisms of hydantoin derivatives are often multifaceted. One proposed mechanism involves the disruption of bacterial cell membrane integrity.[2] Cationic and lipophilic hydantoin derivatives can interact with the negatively charged bacterial membranes, leading to membrane depolarization and subsequent cell lysis.[2][3] Another mechanism involves the inhibition of essential bacterial enzymes or interference with DNA synthesis.[3]

Quantitative Data: Antimicrobial Activity of Hydantoin Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [3] |

| Nitrofurantoin | Pseudomonas aeruginosa | >100 | [3] |

| Cationic lipidated hydantoin 26 | Most strains tested | 6.25 - 25 | [3] |

| Amine-alkyl derivatives of 5,5-diphenylhydantoin | Enterobacter aerogenes (in combination with nalidixic acid) | Moderate to low anti-MDR activity | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of hydantoin derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterial strain is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compounds. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Reading: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[5][6] Phenytoin, one of the most widely used antiepileptic drugs, is a cornerstone in the treatment of partial and tonic-clonic seizures.[5][6][7] Other derivatives such as mephenytoin (B154092) and ethotoin (B1671623) are also utilized in epilepsy therapy.[5][7]

The primary mechanism of action for anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in neurons.[6][8] By binding to the inactive state of the sodium channel, these compounds prolong the refractory period of the neuron, thereby reducing its ability to fire high-frequency action potentials that are characteristic of seizures.[6][8]

Quantitative Data: Anticonvulsant Activity of Hydantoin Analogues

A study on a large set of hydantoin derivatives identified predictive Quantitative Structure-Activity Relationship (QSAR) models for anticonvulsant activity.[9][10]

| Model Type | Test Set | Predictive Accuracy | Reference |

| Recursive Partitioning (RP) | Cell- and distance metric-derived | 75% | [9][10] |

| Spline-Fitting with a Genetic Algorithm (SFGA) | Cell- and distance metric-derived | 80% | [9][10] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of drug candidates against generalized tonic-clonic seizures.

-

Animal Preparation: Male Swiss albino mice are used for the study. The test compounds are administered intraperitoneally or orally at various doses.

-

Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a positive anticonvulsant effect. The dose that protects 50% of the animals (ED50) is then calculated.

Anticancer Activity

The hydantoin scaffold is a key feature in several anticancer agents, and numerous derivatives have been synthesized and evaluated for their antiproliferative activities.[11][12][13] Clinically used drugs like enzalutamide (B1683756) and nilutamide, which are nonsteroidal antiandrogens for the treatment of prostate cancer, contain the hydantoin moiety.[7][13]

The anticancer mechanisms of hydantoin derivatives are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with various cellular signaling pathways.[12] Some derivatives have been shown to act as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and prolyl hydroxylase domain (PHD) enzymes.[14][15]

Quantitative Data: Anticancer Activity of Hydantoin Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (cervical carcinoma) | 5.4 | [16][17] |

| 3-Cyclohexyl-5-phenyl hydantoin (5g) | MCF-7 (breast carcinoma) | 2 | [16][17] |

| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | HeLa, MCF-7, MiaPaCa-2, H460, SW620 | 20-23 | [16][17] |

| Spirohydantoin derivative 4 | SW480, SW620, PC3 | Most effective in the series | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the hydantoin derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antiviral and Enzyme Inhibitory Activities

Hydantoin derivatives have also been explored for their antiviral properties and their ability to inhibit various enzymes.[7][17][19] Some compounds have shown activity against viruses such as vaccinia virus, Coxsackie virus, and parainfluenza-3 virus.[16][17]

Furthermore, hydantoin-based structures have been identified as inhibitors of several enzymes, including human leukocyte elastase, urease, and carbonic anhydrases.[20][21][22] This inhibitory activity opens up avenues for the development of treatments for inflammatory diseases, bacterial infections, and conditions involving pH dysregulation.

Quantitative Data: Antiviral and Enzyme Inhibitory Activity

| Compound/Derivative | Target | Activity | Reference |

| 3-Benzhydryl-5-isopropyl hydantoin (5a) | Vaccinia virus | EC50 = 16 µg/mL | [16][17] |

| Thiohydantoin 1b | Urease | Ki = 0.42 mM | [20] |

| Hydantoin 2d | Urease | Ki = 0.99 mM | [20] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of action of anticonvulsant hydantoin derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Proposed mechanism of membrane disruption by antimicrobial hydantoins.

Hydantoin derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their proven success in the clinic, coupled with their synthetic tractability, ensures their continued importance in drug discovery and development. The diverse mechanisms of action, spanning from ion channel modulation to enzyme inhibition and antimicrobial effects, underscore the versatility of the hydantoin scaffold. Further exploration of structure-activity relationships, aided by computational modeling and robust preclinical evaluation, will undoubtedly lead to the discovery of novel and improved hydantoin-based therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for the next generation of hydantoin-derived drugs.

References

- 1. ijsr.net [ijsr.net]

- 2. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine-alkyl derivatives of hydantoin: new tool to combat resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. jddtonline.info [jddtonline.info]

- 8. sips.org.in [sips.org.in]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. QSAR characterization of new synthesized hydantoins with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thebioscan.com [thebioscan.com]

- 13. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Hydantoic Acid

This technical guide provides an in-depth overview of hydantoic acid, a key intermediate in the metabolism and chemical synthesis of various heterocyclic compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.

Chemical Structure and Formula

This compound, systematically known as N-carbamoylglycine or ureidoacetic acid, is an organic compound derived from the formal condensation of glycine (B1666218) with carbamic acid.[1] It serves as a crucial intermediate in the synthesis of hydantoins and is involved in various biological processes.

The chemical formula for this compound is C₃H₆N₂O₃ .[1][2]

Structural Representation:

Alternative Names: (Carbamoylamino)acetic acid, Ureidoacetic acid, Carbamoylglycine, Glycoluric acid, N-Carbamylglycine.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂O₃ | [1][2][3] |

| Molar Mass | 118.092 g·mol⁻¹ | [2][4] |

| Melting Point | 179-180 °C | [3][5] |

| Boiling Point | 220.6 °C at 760 mmHg | [5] |

| Water Solubility | 38.85 g/L (at 25 °C) | [3][4] |

| pKa | 3.876 (at 25 °C) | [3][4] |

| Appearance | White to off-white crystalline powder | [4] |

| CAS Number | 462-60-2 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and related compounds are provided below. These protocols are foundational for laboratory work involving this molecule.

Synthesis of this compound (via Urech Hydantoin (B18101) Synthesis Intermediate)

The Urech hydantoin synthesis is a classical method for preparing hydantoins from amino acids, which proceeds through a this compound intermediate. The following protocol is adapted for the synthesis of this compound from glycine.

Objective: To synthesize this compound from glycine and potassium cyanate (B1221674).

Materials:

-

Glycine

-

Potassium cyanate (KOCN)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve 0.1 mol of glycine in 100 mL of deionized water with gentle heating and stirring.

-

Carbamoylation: To the glycine solution, add 0.11 mol of potassium cyanate. Heat the mixture to 50-60°C and stir for 1-2 hours. This reaction forms the potassium salt of this compound.

-

Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring continuously until the pH of the solution reaches approximately 2-3. This protonates the carboxylate and precipitates the this compound.

-

Isolation: The precipitated white solid is this compound. Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining salts.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general reversed-phase HPLC method for the analysis of this compound. Given its polar nature, a mobile phase with high aqueous content is appropriate.

Objective: To quantify this compound in a sample using RP-HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV detector, pump, and autosampler.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

This compound standard.

-

Acetonitrile (HPLC grade).

-

Phosphoric acid or formic acid (for mobile phase pH adjustment).

-

Deionized water (HPLC grade).

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase consisting of 95:5 (v/v) water:acetonitrile with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility). The pH should be adjusted to be well below the pKa of this compound (e.g., pH 2.5-3) to ensure it is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm, as carboxyl groups exhibit absorbance in the short UV wavelength region.[6]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Metabolic Pathway of Hydantoin Derivatives

This compound is an intermediate in the metabolic breakdown of hydantoin and its derivatives. This pathway is catalyzed by a class of enzymes known as hydantoinases.

Caption: Metabolic pathway of 5-substituted hydantoin to an amino acid.

This enzymatic cascade is significant in biotechnology for the production of optically pure D- and L-amino acids from racemic hydantoin derivatives.[7] The first step involves the hydrolytic ring-opening of the hydantoin ring by a hydantoinase to form the corresponding N-carbamoyl-amino acid (a this compound derivative).[8] Subsequently, an N-carbamoyl-amino acid amidohydrolase catalyzes the hydrolysis of the this compound derivative to yield the final amino acid, carbon dioxide, and ammonia.[8]

References

- 1. This compound | C3H6N2O3 | CID 10020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 462-60-2 [sigmaaldrich.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Hydantoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoic acid, systematically known as N-carbamoylglycine, is a ureido acid that holds a significant, albeit often overlooked, place in the history of organic and medicinal chemistry. Its discovery is intrinsically linked to the development of the hydantoin (B18101) ring system, a privileged scaffold in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details the historical context of its emergence as a key intermediate in the Urech hydantoin synthesis and presents detailed experimental protocols for its preparation. Furthermore, this guide explores the metabolic fate of related compounds within the purine (B94841) degradation pathway, offering insights into its biological relevance. Quantitative data is summarized in structured tables, and key chemical and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Historical Context

The history of this compound is inseparable from the discovery and synthesis of hydantoin. In 1861, the German chemist Adolf von Baeyer first isolated hydantoin during his research on uric acid.[1] This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds.

The first synthesis of a hydantoin derivative was achieved by Friedrich Urech in 1873.[1] He synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674).[1] This reaction, now known as the Urech hydantoin synthesis , proceeds through a crucial intermediate: this compound (or its corresponding salt). The reaction involves the nucleophilic addition of the amino acid to cyanic acid (formed in situ from potassium cyanate and acid), yielding the corresponding N-carbamoylamino acid, which is this compound in the case of glycine (B1666218). Subsequent intramolecular cyclization via dehydration affords the hydantoin ring.

While Urech's work focused on the final hydantoin product, the intermediacy of this compound is a fundamental aspect of this reaction. Therefore, the discovery of this compound can be attributed to the early investigations into hydantoin synthesis, with its implicit presence in Urech's foundational work.

Physicochemical Properties

This compound is a white crystalline solid with the chemical formula C₃H₆N₂O₃. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molar Mass | 118.09 g/mol | [2] |

| Melting Point | 179-180 °C | [3] |

| pKa | 3.876 (at 25 °C) | [4] |

| Water Solubility | 38.85 g/L (at 25 °C) | [4] |

| Appearance | White to almost white powder/crystal | [4] |

Synthesis of this compound

This compound is most commonly synthesized by the reaction of glycine with either urea (B33335) or a cyanate salt in an aqueous solution. The following sections provide detailed experimental protocols for these methods.

Synthesis from Glycine and Urea

This method is a straightforward and cost-effective way to produce this compound. The reaction involves the heating of an aqueous solution of glycine and urea.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 75 g (1 mole) of glycine and 140 g (2.3 moles) of urea in 120 mL of water.[5]

-

Reaction Conditions: Heat the mixture to boiling and maintain reflux for 12 hours with continuous stirring.[5]

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to induce crystallization of unreacted urea and byproducts.

-

Filter the cold solution to remove any precipitate.

-

Acidify the filtrate to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.[5]

-

This compound will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration and wash with a small amount of ice-cold water.

-

Dry the product in a desiccator over a suitable drying agent.

-

Synthesis from Glycine and Potassium Cyanate (Urech Synthesis Intermediate)

This method follows the initial step of the classical Urech hydantoin synthesis.

Experimental Protocol:

-

Reaction Setup: In a beaker, dissolve 7.5 g (0.1 moles) of glycine in 100 mL of water.

-

Reaction Conditions: Add 8.1 g (0.1 moles) of potassium cyanate to the glycine solution and stir at room temperature for 1 hour.

-

Isolation and Purification:

-

Slowly add 1 M hydrochloric acid to the reaction mixture until the pH reaches approximately 3.

-

Cool the mixture in an ice bath to promote the precipitation of this compound.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product with a small amount of cold water and then with ethanol.

-

Dry the purified this compound in an oven at 60-70 °C.

-

Chemical Pathways and Relationships

The chemical relationship between glycine, this compound, and hydantoin is central to the Urech synthesis. The following diagram illustrates this pathway.

Metabolic Pathways and Biological Relevance

While a direct signaling role for this compound in mammalian systems is not well-documented, its structural analog, ureidoglycolate , is a known intermediate in the purine degradation pathway in many organisms, including plants and some microorganisms.[6] In these pathways, purines are catabolized to uric acid, which is further broken down.

The degradation of the ureide allantoin (B1664786) leads to the formation of (S)-ureidoglycolate. This intermediate is then acted upon by specific enzymes.[7] Two key enzymes involved in the metabolism of ureidoglycolate are:

-

Ureidoglycolate lyase (EC 4.3.2.3): This enzyme catalyzes the breakdown of ureidoglycolate into glyoxylate (B1226380) and urea.[8]

-

Ureidoglycolate amidohydrolase (EC 3.5.3.19): This enzyme hydrolyzes (S)-ureidoglycolate to glyoxylate, ammonia, and carbon dioxide.[1]

The following diagram illustrates the terminal steps of the purine degradation pathway involving ureidoglycolate.

In the context of drug development, understanding the metabolic fate of structurally similar compounds is crucial. While this compound itself is not a major signaling molecule, its formation as a metabolite of certain drugs or its interaction with enzymes in related pathways could have pharmacological implications. For instance, the enzymes that process ureidoglycolate could potentially interact with this compound or its derivatives.

Conclusion

This compound, born from the early explorations of uric acid chemistry, remains a compound of fundamental importance in organic synthesis, particularly as the gateway to the medicinally significant hydantoin scaffold. This guide has provided a detailed account of its historical discovery, physicochemical properties, and synthesis. While its direct role in mammalian signaling pathways is yet to be elucidated, its structural relationship to intermediates in the purine degradation pathway suggests potential avenues for future research. For scientists and professionals in drug development, a thorough understanding of the chemistry and metabolic context of such foundational molecules is indispensable for the rational design of new therapeutic agents.

References

- 1. Ureidoglycolate hydrolase - Wikipedia [en.wikipedia.org]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njms.rutgers.edu [njms.rutgers.edu]

- 4. An aminotransferase branch point connects purine catabolism to amino acid recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Ureide-Degrading Reactions of Purine Ring Catabolism Employ Three Amidohydrolases and One Aminohydrolase in Arabidopsis, Soybean, and Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalysis, stereochemistry, and inhibition of ureidoglycolate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hydantoic Acid and Its Derivatives in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoic acid and its derivatives, notably N-carbamoyl amino acids and ureidoglycolate, are key intermediates in two distinct and significant metabolic pathways: the catabolism of purines via allantoin (B1664786) degradation and the biotechnologically crucial "hydantoinase process" for the production of enantiomerically pure amino acids. Understanding the intricate roles of these molecules, the enzymes that metabolize them, and the kinetics of their transformations is paramount for researchers in metabolic diseases, drug development professionals targeting these pathways, and scientists leveraging them for industrial biocatalysis. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound and its analogues, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling and logical workflows.

Introduction to this compound and its Metabolic Significance

This compound, chemically known as N-carbamoylglycine, is a urea (B33335) derivative of the amino acid glycine (B1666218).[1][2] While "this compound" specifically refers to the glycine adduct, the term is often used more broadly in the literature to describe N-carbamoyl derivatives of other amino acids. These molecules are not merely metabolic curiosities but hold central positions in nitrogen metabolism and industrial biotechnology.

Two primary metabolic contexts define the importance of this compound derivatives:

-

Purine (B94841) Catabolism: In many organisms, the breakdown of purine nucleotides for nitrogen recycling proceeds through the formation of uric acid, which is further catabolized to allantoin. Allantoin is then hydrolyzed to allantoic acid, and a subsequent intermediate, (S)-ureidoglycolate, can be considered a hydroxylated analogue of this compound. The processing of these ureides is critical for nitrogen assimilation and detoxification.[3][4]

-

The Hydantoinase Process: This commercially significant pathway utilizes hydantoinase enzymes to hydrolyze synthetic hydantoin (B18101) rings to produce N-carbamoyl-amino acids (this compound derivatives). These intermediates are then converted by N-carbamoylases to yield optically pure D- or L-amino acids, which are vital building blocks for pharmaceuticals and other specialty chemicals.[5][6]

This guide will delve into the specifics of each pathway, providing a comprehensive overview for researchers and developers.

The Allantoin Degradation Pathway: A Route for Purine Nitrogen Recycling

In most mammals, as well as in other organisms like plants and bacteria, the purine degradation pathway does not terminate at uric acid. Instead, it continues to allantoin and its subsequent breakdown products, allowing for the recovery of nitrogen.[3]

Enzymatic Steps from Allantoin to Glyoxylate (B1226380)

The conversion of allantoin to glyoxylate involves a series of enzymatic reactions:

-

Allantoinase (EC 3.5.2.5): This enzyme catalyzes the hydrolysis of the pyrimidine (B1678525) ring of allantoin to produce allantoic acid.[7]

-

Allantoate (B10759256) Amidohydrolase (Allantoicase; EC 3.5.3.9) or Allantoate Deiminase (EC 3.5.3.4): Allantoic acid is then cleaved to form (S)-ureidoglycolate. Allantoate amidohydrolase directly produces ureidoglycolate and releases two molecules of ammonia (B1221849), while allantoate deiminase produces ureidoglycine, which is then converted to ureidoglycolate.

-

Ureidoglycolate Lyase (UGL; EC 4.3.2.3) or Ureidoglycolate Amidohydrolase (UAH; EC 3.5.3.19): (S)-ureidoglycolate is the final ureide intermediate. Its degradation can proceed via two distinct enzymatic reactions, yielding glyoxylate and either urea (catalyzed by UGL) or ammonia and CO2 (catalyzed by UAH).[8][9][10] The choice of pathway has significant implications for the organism's nitrogen economy.

Quantitative Data for Key Enzymes in Allantoin Degradation

The efficiency of the allantoin degradation pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Cofactors | Reference |

| Allantoinase (AllBali) | Bacillus licheniformis | Allantoin | 17.7 ± 2.7 | 24.4 ± 1.5 | 7.5 | 50 | Co²⁺ | [7] |

| Allantoate Amidohydrolase (AtAAH) | Arabidopsis thaliana | Allantoate | 0.0301 ± 0.0079 | 27.2 | - | - | Mn²⁺ | [11] |

| Allantoate Amidohydrolase (GmAAH) | Glycine max | Allantoate | 0.0809 ± 0.0123 | 50.2 | - | - | Mn²⁺ | [11] |

| Ureidoglycolate Lyase (UGL) | - | (S)-ureidoglycolate | - | - | - | - | - | [12] |

Experimental Protocols for Allantoin Pathway Enzymes

A common method for determining allantoinase activity involves the colorimetric detection of allantoic acid.[13]

Principle: Allantoinase hydrolyzes allantoin to allantoic acid. The allantoic acid is then acid-hydrolyzed to glyoxylate and urea. The glyoxylate is reacted with a phenylhydrazine (B124118) derivative to form a colored product that can be quantified spectrophotometrically.

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5) and 20 mM allantoin.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate at the optimal temperature (e.g., 50°C for B. licheniformis allantoinase) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 1 N HCl.

-

-

Colorimetric Detection:

-

Heat the acidified reaction mixture at 100°C for 5 minutes to hydrolyze allantoic acid.

-

Cool the samples to room temperature.

-

Add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2 N HCl and incubate at 37°C for 15 minutes.

-

Add a solution of thiourea (B124793) in ethanol.

-

Add a solution of NaOH to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Quantify the amount of glyoxylate produced using a standard curve.

-

Ureidoglycolate lyase activity can be assayed by measuring the production of urea or glyoxylate. A coupled enzyme assay is often employed for continuous monitoring.[14]

Principle: Ureidoglycolate lyase cleaves (S)-ureidoglycolate to glyoxylate and urea. The released urea can be hydrolyzed by urease to ammonia, which can then be quantified.

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing a known concentration of (S)-ureidoglycolate.

-

Include an excess of purified urease in the reaction mixture.

-

Add a reagent for ammonia detection (e.g., from a commercial ammonia assay kit).

-

Initiate the reaction by adding the ureidoglycolate lyase sample.

-

-

Spectrophotometric Monitoring:

-

Continuously monitor the change in absorbance at the appropriate wavelength for the chosen ammonia detection method (e.g., 340 nm for a glutamate (B1630785) dehydrogenase-coupled assay).

-

Calculate the rate of ammonia production from the linear portion of the reaction curve.

-

Signaling and Metabolic Pathway Diagrams

Caption: The metabolic pathway of allantoin degradation from purines.

The Hydantoinase Process: Industrial Production of Chiral Amino Acids

The "hydantoinase process" is a prime example of industrial biocatalysis, enabling the efficient production of enantiomerically pure D- and L-amino acids from racemic 5-monosubstituted hydantoins.[5][15] This process typically involves a three-enzyme cascade.

The Enzymatic Cascade

-

Hydantoinase (EC 3.5.2.2): This enzyme catalyzes the stereoselective hydrolysis of the hydantoin ring to produce an N-carbamoyl-amino acid (a this compound derivative). Hydantoinases can be D-selective or L-selective.[16]

-

N-Carbamoylase (EC 3.5.1.77 or EC 3.5.1.87): This enzyme specifically hydrolyzes the N-carbamoyl group of the N-carbamoyl-amino acid to yield the desired free amino acid, carbon dioxide, and ammonia.[17]

-

Hydantoin Racemase (EC 5.1.99.5): To achieve a theoretical 100% conversion of the racemic starting material, a hydantoin racemase is employed to continuously convert the non-hydrolyzed hydantoin enantiomer into the form that is a substrate for the hydantoinase.[18]

Quantitative Data for Key Enzymes in the Hydantoinase Process

The efficiency and substrate scope of the hydantoinase process are determined by the kinetic parameters and specificity of the involved enzymes.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| D-Hydantoinase | Geobacillus stearothermophilus | D,L-5-Indolylmethyl hydantoin | - | - | 8.0 | 65 | [1] |

| L-N-Carbamoylase (BsLcar) | Geobacillus stearothermophilus | N-carbamoyl-L-methionine | - | - | 7.5 | 65 | [19] |

| D-Carbamoylase (M4Th3 mutant) | Pseudomonas sp. | N-carbamoyl-D-tryptophan | 0.34 ± 0.02 | 1.72 | - | - | [8] |

| Hydantoin Racemase (AthyuA1) | Agrobacterium tumefaciens | D-ethylhydantoin | - | - | 7.5 | 55-60 | [20] |

Note: Kinetic parameters are highly substrate-dependent and the table provides illustrative examples.

Experimental Protocols for Hydantoinase Process Enzymes

A widely used method for determining hydantoinase activity is a colorimetric assay based on the Ehrlich reaction.[1]

Principle: The N-carbamoyl-amino acid product of the hydantoinase reaction is quantified by its reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) under acidic conditions to form a yellow-colored Schiff base.

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing 100 mM phosphate (B84403) buffer (pH 8.0), 0.5 mM MnSO₄, and 20-50 mM of the hydantoin substrate.

-

Initiate the reaction by adding the hydantoinase sample.

-

Incubate at the optimal temperature (e.g., 65°C for G. stearothermophilus hydantoinase) for a specific time.

-

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 4%.

-

-

Colorimetric Detection:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

To the supernatant, add Ehrlich's reagent (p-dimethylaminobenzaldehyde in 6 M HCl).

-

Incubate at room temperature for 10-15 minutes to allow color development.

-

Measure the absorbance at 430 nm.

-

Determine the concentration of the N-carbamoyl-amino acid product using a standard curve.

-

High-performance liquid chromatography (HPLC) is a precise method for measuring N-carbamoylase activity by quantifying the amino acid product.[8]

Principle: The amino acid produced by the N-carbamoylase is separated from the substrate and other reaction components by reverse-phase HPLC and quantified by UV detection.

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of the N-carbamoyl-amino acid substrate (e.g., 0.1-10.0 mM).

-

Initiate the reaction by adding the N-carbamoylase sample.

-

Incubate at the optimal temperature for a defined period.

-

Terminate the reaction by heat inactivation (e.g., 100°C for 3 minutes) or by adding acid.

-

-

HPLC Analysis:

-

Centrifuge the terminated reaction mixture to remove any precipitate.

-

Inject a filtered aliquot of the supernatant onto a C18 reverse-phase HPLC column.

-

Elute the analytes using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing a modifier like formic acid).

-

Detect the amino acid product by UV absorbance at a suitable wavelength (e.g., 210-230 nm).

-

Quantify the amino acid concentration by comparing the peak area to a standard curve.

-

Workflow and Pathway Diagrams

Caption: The enzymatic cascade of the hydantoinase process for D-amino acid production.

Site-Directed Mutagenesis for Altering Enzyme Specificity

A significant area of research, particularly for the hydantoinase process, is the engineering of enzymes to improve their activity, stability, and substrate specificity. Site-directed mutagenesis is a powerful tool for achieving these goals.[12][16]

Rationale for Mutagenesis

The substrate specificity of hydantoinases is largely determined by the amino acid residues lining the substrate-binding pocket. By replacing bulky or hydrophobic residues with smaller or more polar ones, the active site can be remodeled to accommodate different substrates. For example, mutating phenylalanine or tryptophan residues to alanine (B10760859) has been shown to increase the activity of D-hydantoinase towards bulky aromatic hydantoins.[1]

Experimental Workflow for Site-Directed Mutagenesis

Caption: A typical workflow for site-directed mutagenesis of an enzyme.

Conclusion and Future Perspectives

This compound and its derivatives are more than just metabolic intermediates; they are at the crossroads of fundamental nitrogen metabolism and cutting-edge industrial biotechnology. The allantoin degradation pathway highlights a key strategy for nitrogen recycling in a wide range of organisms, and its enzymes represent potential targets for modulating this process. The hydantoinase process, on the other hand, is a testament to the power of biocatalysis for the sustainable production of high-value chemicals.

Future research in this area will likely focus on several key aspects:

-

Metabolic Flux Analysis: A deeper quantitative understanding of the flux through the allantoin degradation pathway in various physiological and pathological states.[21]

-

Enzyme Engineering: Continued efforts to engineer hydantoinases, N-carbamoylases, and racemases with novel substrate specificities, improved stability, and higher catalytic efficiencies.

-

Process Optimization: The development of more efficient and cost-effective industrial processes, including the use of immobilized enzymes and whole-cell biocatalysts.[20][22]

-

Drug Discovery: The exploration of enzymes in these pathways as potential targets for the development of new therapeutic agents.

The continued investigation into the metabolic roles of this compound and its derivatives promises to yield valuable insights and applications across various scientific and industrial domains.

References

- 1. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-enzymes.com [creative-enzymes.com]

- 5. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ureidoglycolate hydrolase, amidohydrolase, lyase: how errors in biological databases are incorporated in scientific papers and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase) [inis.iaea.org]

- 13. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Manipulation of the active site loops of D-hydantoinase, a (beta/alpha)8-barrel protein, for modulation of the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbamoylases: characteristics and applications in biotechnological processes [pubmed.ncbi.nlm.nih.gov]

- 18. Hydantoin racemase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. (PDF) Estimation of Allantoin Flux Using Continuous [research.amanote.com]

- 22. researchgate.net [researchgate.net]

Probing the Pharmacological Potential: A Technical Guide to the Bioactivity of Hydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, serves as a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention for their therapeutic potential, leading to the development of established drugs and promising new candidates. This technical guide provides an in-depth exploration of the diverse bioactivities of hydantoin derivatives, focusing on their anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. Detailed experimental protocols for key bioassays are provided, alongside a quantitative summary of activity data and visual representations of relevant signaling pathways to facilitate further research and development in this field.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant agents, with phenytoin (B1677684) being a prominent example used in the treatment of epilepsy.[1][2][3][4] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons, which helps to stabilize neuronal membranes and prevent the spread of seizure discharges.[2]

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity of hydantoin derivatives is primarily assessed using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is a key parameter for quantifying their potency.

| Compound Class/Derivative | Test Model | Animal Model | ED50 (mg/kg) | Reference(s) |

| Phenytoin | MES | Mice | 5.96 | [5] |

| SB2-Ph (5,5'-diphenylhydantoin Schiff base) | MES | Mice | 8.29 | [5] |

| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | scPTZ | Mice | - | [4] |